molecular formula C25H19ClO5 B11157935 ethyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate

ethyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate

Cat. No.: B11157935
M. Wt: 434.9 g/mol
InChI Key: CJPAHMUGIZQTJL-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with a 4-chlorophenyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the 4-chlorophenyl group through electrophilic aromatic substitution. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group may enhance binding affinity or selectivity towards certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate can be compared with other chromen-2-one derivatives:

    Ethyl 2-(3-chlorophenyl)acetate: Similar in structure but lacks the chromen-2-one core.

    Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a similar aromatic ring but differs in the ester and hydroxyl groups.

The uniqueness of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate lies in its specific substitution pattern and the presence of both the chromen-2-one core and the ethyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19ClO5

Molecular Weight

434.9 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxy-2-phenylacetate

InChI

InChI=1S/C25H19ClO5/c1-2-29-25(28)23(17-6-4-3-5-7-17)30-20-13-10-18-14-21(24(27)31-22(18)15-20)16-8-11-19(26)12-9-16/h3-15,23H,2H2,1H3

InChI Key

CJPAHMUGIZQTJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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